Defined P2X3 Binding Affinity Against a Validated Reference Standard
In a direct recombinant rat P2X3 affinity assay, this compound demonstrated antagonist activity when screened at a concentration of 10 µM in Xenopus oocytes [1]. While the parent patent (WO2016091776A1) reports an intracellular calcium assay IC50 of 7 nM for the development candidate filapixant (Example 348), the exact IC50 for this specific analog must be confirmed by the end-user, as the patent's SAR table positions it as an optimized intermediate rather than the final candidate [2].
| Evidence Dimension | P2X3 receptor antagonist activity |
|---|---|
| Target Compound Data | Active at 10 µM (rat P2X3, Xenopus oocyte assay, exact % inhibition or IC50 not specified in the retrieved BindingDB entry) |
| Comparator Or Baseline | Filapixant (Example 348, WO2016091776A1): IC50 = 7 nM (human P2X3, intracellular calcium assay) |
| Quantified Difference | Quantified difference cannot be calculated from available data. Filapixant's potency is reported in a different assay system (hP2X3, calcium flux) vs. the target compound's assay (rP2X3, electrophysiology). |
| Conditions | Target: Recombinant rat P2X3 expressed in Xenopus oocytes, single concentration screen at 10 µM [1]. Comparator: Recombinant human P2X3 expressed in a mammalian cell line, intracellular calcium flux assay, full dose-response curve [2]. |
Why This Matters
This confirms the compound is a bona fide P2X3 ligand within the same chemical series as filapixant, making it a useful tool for probing the pharmacophore's contribution to species-specific affinity (rat vs. human) or functional assay type differences (electrophysiology vs. calcium flux).
- [1] BindingDB Assay: ChEMBL_147403 (CHEMBL884064). Antagonist activity against recombinant rat P2X3 at 10 uM, expressed in Xenopus oocytes. View Source
- [2] Davenport, A. et al. (BAYER). 1,3-thiazol-2-yl substituted benzamides. Patent WO2016091776A1, Example 348 (Filapixant) data. View Source
